5'-bromo-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Description
5’-bromo-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom at the 5’ position and a methyl group at the 1’ position of the spiro[1,3-dioxane-2,3’-indole] core. The presence of the spiro linkage imparts significant rigidity to the molecule, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5'-bromo-1'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-14-10-4-3-8(13)7-9(10)12(11(14)15)16-5-2-6-17-12/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDRNPDTAVHEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3(C1=O)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-bromo-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Bromination: The indole core is then brominated at the 5’ position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Spirocyclization: The brominated indole undergoes a spirocyclization reaction with a 1,3-dioxane derivative under basic conditions to form the spirocyclic structure.
Methylation: Finally, the compound is methylated at the 1’ position using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5’-bromo-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole core can be oxidized or reduced under appropriate conditions, leading to different functionalized derivatives.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5’-substituted derivatives.
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Scientific Research Applications
5’-bromo-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential bioactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5’-bromo-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5’-chloro-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: Similar structure with a chlorine atom instead of bromine.
5’-fluoro-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: Similar structure with a fluorine atom instead of bromine.
5’-iodo-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 5’-bromo-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can influence its reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can affect the compound’s interaction with molecular targets and its overall stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
